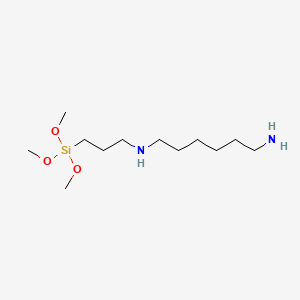

N-(6-Aminohexyl)aminopropyltrimethoxysilane

Description

Properties

IUPAC Name |

N'-(3-trimethoxysilylpropyl)hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N2O3Si/c1-15-18(16-2,17-3)12-8-11-14-10-7-5-4-6-9-13/h14H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVXVPUHCLLJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNCCCCCCN)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432924 | |

| Record name | N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51895-58-0 | |

| Record name | N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(6-Aminohexylamino)propyl]trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(6-Aminohexyl)aminopropyltrimethoxysilane can be synthesized through the reaction of 1,6-hexanediamine with 3-chloropropyltrimethoxysilane under controlled conditions. The reaction typically involves the use of an organic solvent such as toluene and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is purified through distillation or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then subjected to purification steps, including distillation and filtration, to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-(6-Aminohexyl)aminopropyltrimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: The methoxy groups can hydrolyze in the presence of moisture or water, forming silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.

Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Hydrolysis: Water or moisture, typically under ambient conditions.

Condensation: Catalysts such as acids or bases to promote the condensation reaction.

Substitution: Electrophiles like alkyl halides or acyl chlorides, often in the presence of a base.

Major Products:

Hydrolysis: Formation of silanol groups.

Condensation: Formation of siloxane bonds and polymeric structures.

Substitution: Formation of substituted amines and other derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-Aminohexyl)aminopropyltrimethoxysilane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of a stable, cross-linked network that enhances the mechanical and chemical properties of the material. The amino groups can also interact with various substrates, facilitating the coupling and adhesion processes .

Comparison with Similar Compounds

N-Methylaminopropyltrimethoxysilane (MAP3)

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

3-Aminopropyltrimethoxysilane (APTMS)

- Structure : Single primary amine with a three-carbon propyl chain.

- Contrast : Lacks the secondary amine and extended carbon chain of AHAP3, limiting its capacity for dual functionalization.

Functional Performance

NO Release Kinetics

- AHAP3’s longer NO-release half-life correlates with reduced biocidal efficacy compared to MAP3. However, AHAP3’s slower release may enhance sustained antimicrobial activity in chronic wounds .

Toxicity Profile

- AHAP3 : Primary amines contribute to cytotoxicity at high concentrations (6 mg/mL reduces fibroblast viability by 40%) . Converting amines to QA groups mitigates toxicity .

- MAP3: Despite faster NO release, cytotoxicity toward mammalian cells remains significant, limiting clinical use without further modification .

Silica Nanoparticle Functionalization

Structural Outcomes

Biological Activity

N-(6-Aminohexyl)aminopropyltrimethoxysilane (AHAPS) is a multifunctional silane compound with significant biological activity. Its unique structure, which includes hydrolysable methoxy groups and amino functionalities, allows it to interact with various biomolecules, making it valuable in numerous scientific and medical applications. This article provides a comprehensive overview of the biological activity of AHAPS, highlighting its mechanisms of action, biochemical properties, cellular effects, and applications in research.

1. Chemical Structure and Properties

AHAPS is characterized by its chemical formula C_{12}H_{30N_2O_3Si and a molecular weight of 278.47 g/mol. It contains:

- Primary amine : Enhances reactivity with biomolecules.

- Secondary amine : Provides additional functional sites for interactions.

- Trimethoxysilane groups : Facilitate surface modification and bonding to inorganic substrates.

The compound has a boiling point of 160-165 °C at 0.15 mmHg and a density of 1.11 g/mL, indicating its stability under various conditions .

Target Interactions

AHAPS primarily interacts with biomolecules through grafting processes. The hydrolysable methoxy groups can undergo hydrolysis to form silanol groups, which can then condense to create siloxane bonds on surfaces. This process is crucial for modifying the surfaces of nanoparticles or other materials for enhanced reactivity and compatibility .

Biochemical Pathways

The compound's long-chain amino structure allows it to engage in various biochemical reactions, including:

- Enzyme interactions : Modulating enzyme activity by binding to active sites or altering enzyme conformation.

- Gene expression modulation : Influencing cellular signaling pathways that regulate gene expression .

Reactivity

AHAPS exhibits notable reactivity due to its dual functional groups, allowing it to act as a coupling agent between organic and inorganic materials. This property is particularly useful in:

- Biosensor development : Facilitating the immobilization of enzymes and antibodies onto solid supports.

- Drug delivery systems : Enhancing biocompatibility and reducing biofouling in biomedical applications .

Stability

The stability of AHAPS in aqueous environments is influenced by its hydrolytic sensitivity. Studies indicate that it reacts slowly with moisture, which affects its long-term efficacy in biological applications .

Impact on Cell Behavior

AHAPS influences various cell types through its interactions with cellular components, leading to changes in:

- Cell signaling pathways : Alterations can result in modified cellular responses.

- Metabolic processes : Changes in metabolism may affect cell viability and proliferation .

Case Study: Antibacterial Properties

Research has demonstrated that AHAPS-modified surfaces exhibit antibacterial activity against pathogens such as Candida albicans. The release of nitric oxide from AHAPS-modified xerogel surfaces has been shown to significantly inhibit the growth of these microorganisms .

5. Applications in Scientific Research

AHAPS has diverse applications across multiple fields:

| Application Area | Description |

|---|---|

| Chemistry | Used as a coupling agent for enhancing adhesion between organic and inorganic materials. |

| Biology | Facilitates the immobilization of biomolecules for biosensors and diagnostics. |

| Medicine | Investigated for drug delivery systems and biomedical coatings to improve biocompatibility. |

| Industry | Applied in adhesives, sealants, and coatings to enhance mechanical properties . |

6. Conclusion

This compound is a versatile compound with significant biological activity owing to its unique chemical structure and reactivity. Its ability to interact with various biomolecules makes it an essential tool in scientific research, particularly in biosensor development, drug delivery systems, and antimicrobial applications. Continued exploration of its properties may lead to innovative solutions in biomedicine and materials science.

Q & A

Q. Key Parameters :

| Latex Mask Diameter (nm) | Resulting Pore Size (nm) | Periodicity (nm) |

|---|---|---|

| 151 ± 4 | 56 ± 9 | 155 ± 8 |

Phase imaging via AFM distinguishes elastic properties and chemical uniformity of the rings .

Advanced: What strategies mitigate cytotoxicity in AAPTMS-functionalized nanoparticles used for nitric oxide (NO) delivery?

Methodological Answer:

Cytotoxicity arises from primary amines and NO byproducts. Mitigation strategies include:

- Quaternary Ammonium (QA) Functionalization : Convert primary amines in AAPTMS to trimethyl QA groups, reducing cationic charge and toxicity. QA-modified particles show 40% higher cell viability at 8 mg/mL compared to unmodified amines .

- Sol-Gel Encapsulation : Integrate AAPTMS into silica matrices to immobilize cytotoxic NO metabolites (e.g., N-nitroso groups). This limits leaching but requires optimization to balance NO release rates and biocompatibility .

Basic: What characterization techniques are critical for assessing the morphology and chemical uniformity of AAPTMS nanostructures?

Methodological Answer:

- Atomic Force Microscopy (AFM) :

- Topography Imaging : Resolves height profiles (e.g., 5.7 nm z-scale for nanorings) .

- Phase Imaging : Detects elastic response differences between AAPTMS rings (uniform composition) and surrounding matrix .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms Si-O-Si (1100 cm⁻¹) and N-H (3300 cm⁻¹) bonding .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface amine density via N1s peaks .

Advanced: How does the alkyl chain length in AAPTMS influence its grafting efficiency in supercritical CO₂ (scCO₂) environments, and what are the implications for antibacterial applications?

Methodological Answer:

AAPTMS’s 6-aminohexyl chain enhances scCO₂ solubility and reduces intramolecular catalysis of siloxane bonds, improving grafting efficiency on cellulose substrates. Key advantages:

- Reduced Cyclic Intermediate Formation : Longer chains hinder five-membered cyclic intermediates that hydrolyze Si-O-C bonds .

- Antibacterial Activity : Dual amino groups provide cationic surfaces that disrupt bacterial membranes. Grafted AAPTMS on cellulose reduces E. coli viability by >90% at 2 wt% loading .

Basic: What are the key considerations when functionalizing silica nanoparticles with AAPTMS to ensure colloidal stability?

Methodological Answer:

- Centrifugation Speed : ≤3645g prevents nanoparticle aggregation during washing .

- Drying Conditions : In vacuo drying avoids moisture-induced siloxane crosslinking .

- Storage : Seal particles at room temperature in anhydrous environments to preserve amine reactivity .

Advanced: How do variations in the Stöber synthesis parameters affect the size and functional group distribution of AAPTMS-modified nanoparticles?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.